molecular formula C14H26N2O2 B14387430 Piperazine, 2,5-dimethyl-1,4-bis(2-methyl-1-oxopropyl)- CAS No. 90043-75-7

Piperazine, 2,5-dimethyl-1,4-bis(2-methyl-1-oxopropyl)-

Cat. No.: B14387430
CAS No.: 90043-75-7
M. Wt: 254.37 g/mol
InChI Key: SDNDKNVGWONXDH-UHFFFAOYSA-N
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Description

Piperazine, 2,5-dimethyl-1,4-bis(2-methyl-1-oxopropyl)- is an organic compound that belongs to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound is notable for its unique structure, which includes two methyl groups and two oxopropyl groups attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves several methods:

Industrial Production Methods

Industrial production of piperazine often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process yields piperazine as a co-product .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 2,5-dimethyl-1,4-bis(2-methyl-1-oxopropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxopropyl groups to hydroxyl groups.

    Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the piperazine derivative.

    Reduction: Hydroxylated derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Piperazine, 2,5-dimethyl-1,4-bis(2-methyl-1-oxopropyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, including its use as an anthelmintic agent.

    Industry: Utilized in the manufacture of plastics, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of piperazine derivatives often involves interaction with neurotransmitter receptors or ion channels. The compound can bind to specific molecular targets, altering their function and leading to various biological effects. For example, piperazine derivatives can act as antagonists at serotonin receptors, influencing neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 2,5-dimethyl-1,4-bis(2-methyl-1-oxopropyl)- is unique due to the presence of both methyl and oxopropyl groups, which confer distinct chemical and biological properties. This structural complexity allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

CAS No.

90043-75-7

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

1-[2,5-dimethyl-4-(2-methylpropanoyl)piperazin-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C14H26N2O2/c1-9(2)13(17)15-7-12(6)16(8-11(15)5)14(18)10(3)4/h9-12H,7-8H2,1-6H3

InChI Key

SDNDKNVGWONXDH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(CN1C(=O)C(C)C)C)C(=O)C(C)C

Origin of Product

United States

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